molecular formula C6H12O3 B3323565 [3-(Methoxymethyl)oxetan-3-yl]methanol CAS No. 1639113-91-9

[3-(Methoxymethyl)oxetan-3-yl]methanol

Cat. No.: B3323565
CAS No.: 1639113-91-9
M. Wt: 132.16 g/mol
InChI Key: PFOWSDLDKYIRHI-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)oxetan-3-yl]methanol (CAS 1639113-91-9) is a chemical building block featuring a four-membered oxetane ring substituted with both methanol and methoxymethyl functional groups at the 3-position . With a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol, this compound is of significant interest in advanced chemical synthesis . Oxetanes, as a class of compounds, are increasingly valued in medicinal chemistry for their ability to improve the physicochemical properties of drug candidates. They can serve as stable, non-planar bioisosteres for carbonyl groups or gem-dimethyl moieties, often leading to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability of lead compounds . The presence of two reactive hydroxyl groups in this compound provides a handle for further chemical diversification; the primary alcohol can be selectively functionalized to ethers, esters, or carbamates, making it a versatile intermediate for the synthesis of more complex molecules . Beyond pharmaceutical applications, 3,3-disubstituted oxetanes of this type serve as key monomers in polymer chemistry. They can undergo cationic ring-opening polymerization to form polyether-based structures, which are investigated for creating self-repairing materials, cross-linked polymer electrolytes, and hyperbranched polyols . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(methoxymethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-3-6(2-7)4-9-5-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOWSDLDKYIRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methoxymethyl Oxetan 3 Yl Methanol and Its Precursors

Convergent and Divergent Synthetic Routes to Oxetane (B1205548) Structures

The construction of the strained oxetane skeleton can be approached through several strategic disconnections. beilstein-journals.org Methodologies are broadly categorized into the de novo construction of the four-membered ring or the derivatization of pre-existing oxetane building blocks. acs.orgbeilstein-journals.org These approaches can be further classified as convergent, where fragments are combined in the final stages, or divergent, where a common intermediate is elaborated into a variety of products.

Divergent syntheses often rely on the functionalization of a versatile oxetane-containing building block. acs.org For instance, oxetan-3-one serves as a key precursor that can undergo a wide range of reactions, including reductive aminations and Wittig reactions, to generate diverse 3-substituted and 3,3-disubstituted oxetanes. acs.org This allows for the rapid generation of a library of analogues from a single, readily accessible intermediate.

Convergent strategies, conversely, build the oxetane ring from acyclic precursors that already contain the necessary functional groups, often in a protected form. The primary methods for ring formation include intramolecular cyclizations (forming either a C-O or a C-C bond) and [2+2] cycloaddition reactions between carbonyls and olefins (the Paternò-Büchi reaction). magtech.com.cnbeilstein-journals.org These routes are fundamental for accessing oxetanes when a suitable pre-functionalized building block is unavailable.

Achieving high levels of regio- and stereocontrol is paramount in modern organic synthesis, particularly when constructing complex, three-dimensional scaffolds like substituted oxetanes. The inherent strain and specific geometry of the oxetane ring pose unique challenges and opportunities for stereocontrol. researchgate.net

A prominent strategy for stereocontrolled oxetane synthesis begins with acyclic 1,3-diols. acs.org By leveraging stereoselective reduction methods to create syn- or anti-diols from a common precursor, chemists can set the desired stereochemistry early in the sequence. acs.org Subsequent selective activation of one hydroxyl group (e.g., conversion to a tosylate, mesylate, or halide) followed by base-mediated intramolecular Williamson etherification proceeds with inversion of configuration at the carbon bearing the leaving group, providing excellent control over the final stereochemistry of the oxetane product. acs.org

Another powerful approach involves the ring expansion of epoxides. The regioselective opening of a terminal epoxide with a nucleophile, such as a selenomethyllithium reagent, generates a 1,3-diol precursor where one hydroxyl group is primary and the other is secondary. acs.org This differentiation allows for selective tosylation of the primary alcohol, facilitating a subsequent regioselective intramolecular cyclization to furnish the oxetane ring. acs.org

Furthermore, enantioselective methods have been developed to access chiral oxetanes. One such method involves the enantioselective reduction of β-halo ketones using a chiral catalyst, which establishes a chiral β-halo alcohol. acs.org This intermediate can then undergo intramolecular cyclization under basic conditions to yield an enantioenriched oxetane. acs.org

The practical synthesis of functionalized oxetanes, especially on a larger scale, requires robust and optimized multi-step sequences. The development of such routes is critical for the application of oxetanes in drug discovery and development. beilstein-journals.org

A classic example of a strategic multi-step design is the synthesis of oxetan-3-one, a versatile building block, developed by Carreira and co-workers. acs.org The four-step sequence begins with dihydroxyacetone dimer, which is converted to its dimethylketal. This is followed by a Swern oxidation and a Reformatsky reaction to build the carbon skeleton. The final step is an acid-catalyzed intramolecular cyclization that forms the oxetane ring. acs.org This route provides reliable access to a key intermediate for divergent synthesis.

Optimization for process chemistry is illustrated by the kilogram-scale synthesis of a 3-amino-3-(hydroxymethyl)oxetane derivative, a key intermediate for an indoleamine 2,3-dioxygenase (IDO1) inhibitor. beilstein-journals.org The synthesis highlights practical considerations such as starting material cost, scalability, and purification. Such large-scale syntheses often rely on well-established and reliable reactions like the Williamson etherification, optimized for yield and purity on an industrial scale. beilstein-journals.org

Solid-phase synthesis has also been employed for the preparation of 3,3-disubstituted oxetanes. acs.org By anchoring a diol precursor to a polymer resin via a sulfone linker, subsequent cyclization with a base like potassium tert-butoxide (KOtBu) can afford the desired oxetane. This approach can simplify purification and, in some cases, lead to improved yields compared to solution-phase synthesis. acs.org

Intramolecular cyclization is the most common and versatile strategy for constructing the oxetane ring. acs.org The formation of a C-O bond via the Williamson etherification is the cornerstone of this approach. beilstein-journals.org This reaction involves an SN2 displacement of a leaving group by an alkoxide within the same molecule, corresponding to a 4-exo-tet cyclization. beilstein-journals.org

Despite its utility, this cyclization is kinetically less favored than the formation of three-, five-, or six-membered rings and can be susceptible to side reactions like Grob fragmentation. acs.orgbeilstein-journals.org Success hinges on the use of a 1,3-disubstituted propane (B168953) backbone where one terminus bears a good leaving group (e.g., tosylate, mesylate, or halide) and the other has a hydroxyl group that can be deprotonated to form a nucleophilic alkoxide. acs.org

Precursor Type Reagents & Conditions Product Yield Reference
1,3-Diol1. Appel Reaction (I2, PPh3) 2. Base3,3-Disubstituted Oxetane78-82% acs.org
1,3-HalohydrinKOH2-Aryl-oxetaneGood acs.org
Mesylated DiolNaHOxetanocin Scaffold84% acs.org
Diol on Solid SupportKOtBu3,3-Disubstituted OxetaneGood acs.org

A less common but effective alternative is intramolecular cyclization via C-C bond formation. This strategy typically requires an ether substrate containing a carbanion-stabilizing group (e.g., phenyl, ester, or sulfone) alpha to the ether oxygen and a leaving group at the appropriate position. beilstein-journals.org Deprotonation with a strong base initiates an intramolecular SN2 reaction to close the ring. For example, diethyl haloalkoxymalonates can be cyclized under relatively mild conditions to produce trisubstituted oxetanes in high yields. beilstein-journals.org

Catalytic Strategies in Oxetane Synthesis and Functionalization

Catalysis provides powerful tools for both the synthesis and subsequent derivatization of oxetanes, often enabling reactions under milder conditions with higher selectivity than stoichiometric methods. researchgate.netacs.org Key strategies include metal catalysis, organocatalysis, and biocatalysis, which have been applied to overcome the challenges associated with the formation and functionalization of the strained four-membered ring. researchgate.net Photoredox catalysis, in particular, has emerged as a novel strategy to access oxetanes from simple alcohol precursors via C-H functionalization. nih.govthieme-connect.com

Catalysis can be classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. eolss.net Homogeneous catalysts are often highly active and selective due to well-defined active sites, while heterogeneous catalysts offer the significant practical advantage of easy separation and recycling. eolss.net

In the realm of homogeneous catalysis, copper(I) salts have been used to catalyze the intramolecular O-vinylation of γ-bromohomoallylic alcohols. organic-chemistry.org This reaction, using CuI and 1,10-phenanthroline (B135089) as a ligand, proceeds via a 4-exo ring closure to form 2-methyleneoxetanes in good to excellent yields. organic-chemistry.org More recently, visible-light photoredox catalysis has provided a novel disconnection for oxetane synthesis. Using an iridium-based photocatalyst, this method can generate a radical on an unactivated alcohol, which then adds to a vinyl sulfonium (B1226848) salt. A subsequent base-mediated cyclization furnishes the oxetane ring, demonstrating a powerful C-H functionalization approach. nih.govacs.org Lewis acids such as In(OTf)₃ have also been shown to be effective homogeneous catalysts for the intramolecular ring-opening of 3-amido oxetanes to form 2-oxazolines, showcasing a catalytic method for functionalizing the oxetane core. nih.gov

While less common, heterogeneous approaches have been developed. The use of polymer-supported reagents for solid-phase synthesis of oxetanes can be viewed as a form of heterogeneous reaction system, simplifying product isolation. acs.org

Catalytic Method Catalyst Reaction Type Key Features Reference
Intramolecular VinylationCuI / 1,10-phenanthroline (Homogeneous)C-O Bond FormationForms 2-methyleneoxetanes via 4-exo cyclization. organic-chemistry.org
Alcohol C-H Functionalization{Ir[dF(CF3)ppy]2(dtbpy)}PF6 (Homogeneous)C-C & C-O Bond FormationPhotoredox catalysis enables synthesis from native alcohols. nih.govacs.org
Oxetane Ring OpeningIn(OTf)3 (Homogeneous)Intramolecular CyclizationMild, catalytic synthesis of 2-oxazolines from oxetanes. nih.gov

Organocatalysis and biocatalysis represent frontiers in asymmetric synthesis, offering metal-free and environmentally benign alternatives for creating chiral molecules. researchgate.netnih.gov

Organocatalysis has been successfully applied to the enantioselective desymmetrization of prochiral 3-substituted oxetanes. nih.gov Using a chiral thiourea-based organocatalyst, the intramolecular ring-opening of oxetanes bearing a tethered nucleophile (like a phenol) can proceed with high efficiency and enantioselectivity. This process allows for the synthesis of chiral 1,4-dioxanes and other oxa-heterocycles with a quaternary stereocenter. nih.gov

Biocatalysis has emerged as a particularly powerful strategy for the enantioselective synthesis and derivatization of oxetanes. nih.gov Researchers have developed a biocatalytic platform based on an engineered halohydrin dehalogenase (HHDH). researchgate.netresearchgate.net This enzyme can catalyze two distinct, highly enantioselective transformations:

Enantioselective Ring Formation: The enzyme facilitates the intramolecular cyclization of prochiral 1,3-dichloro-2-propanol (B29581) derivatives to yield chiral epichlorohydrin (B41342) analogues, which can lead to chiral oxetanes. More directly, it enables the enantioselective formation of chiral oxetanes from suitable haloalcohols. nih.govresearchgate.net

Enantioselective Ring-Opening: The same biocatalytic platform can be used for the kinetic resolution of racemic oxetanes via enantioselective ring-opening with various nucleophiles (e.g., azide (B81097), cyanide, halides). nih.gov

This dual-functionality enables the preparative-scale synthesis of both enantiomers of chiral oxetanes and a wide array of chiral γ-substituted alcohols with excellent enantiomeric excess (>99% ee). researchgate.net The scalability and efficiency of this biocatalytic system highlight its potential for practical applications in pharmaceutical chemistry. researchgate.netnih.gov

Reaction Condition Optimization and Process Intensification Techniques

The inherent ring strain of oxetanes, while making them valuable synthons, also presents a significant challenge in their synthesis, which is often kinetically slower than the formation of three, five, or six-membered cyclic ethers. acs.org Consequently, achieving acceptable yields necessitates careful optimization of reaction conditions and often requires the use of strong bases and effective leaving groups. acs.org Process intensification techniques, such as continuous flow synthesis, offer powerful solutions to overcome the challenges associated with the stability and reactivity of intermediates in oxetane synthesis. nih.govfigshare.com

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of oxetanes, influencing reaction rates, selectivity, and even the viability of a synthetic route. The polarity, coordinating ability, and temperature range of the solvent can dramatically affect the outcome of reactions involving strained heterocyclic intermediates.

In the synthesis of oxetanes via intramolecular cyclization, the reaction medium can dictate the success of the C-O bond formation. For certain Williamson etherification approaches to form the oxetane ring, chlorinated solvents used at low temperatures have been shown to provide the best results. beilstein-journals.org The effect of the solvent has also been noted in photochemical methods like the Paternò-Büchi reaction, where it can influence the stereochemical outcome of the cycloaddition. nih.gov

The generation of reactive intermediates, such as organolithium species required for functionalizing the oxetane core, is highly sensitive to the solvent system. For example, initial batch attempts to generate 3-oxetanyllithium from 3-iodooxetane (B1340047) for subsequent reaction with an electrophile failed in both diethyl ether and toluene (B28343) at -78 °C, underscoring the limitations of conventional solvent systems for highly unstable intermediates. nih.gov This highlights the need for reaction medium engineering, where the solvent system is designed to stabilize reactive species or facilitate desired reaction pathways, often in conjunction with other techniques like continuous flow processing.

Table 1: Impact of Solvent on Oxetane Synthesis Pathways

Reaction TypeSolvent(s)ObservationReference
Williamson EtherificationChlorinated SolventsBest results obtained for cyclization. beilstein-journals.org
Paternò-Büchi ReactionVarious Organic SolventsSolvent can affect the stereochemistry of the resulting oxetane. nih.gov
Lithiation of 3-IodooxetaneDiethyl ether, TolueneFailed to produce the desired addition product in batch processing. nih.gov

Temperature, Pressure, and Stoichiometric Control in Oxetane Reactions

Precise control over temperature, pressure, and reactant stoichiometry is fundamental to managing the delicate balance between desired product formation and side reactions, such as ring-opening or polymerization, in oxetane synthesis. researchgate.netchemrxiv.org

Temperature: Temperature control is crucial due to the thermal sensitivity of many oxetane-containing molecules and their precursors. Lower temperatures are often favored to enhance selectivity and prevent the decomposition of unstable intermediates. For instance, certain epoxide-opening cyclizations to form oxetanes are most effective at temperatures of -50 °C or lower. beilstein-journals.org Similarly, in the reduction of functional groups adjacent to an oxetane core, optimized lower temperatures are essential to achieve selectivity and prevent byproduct formation. chemrxiv.org In contrast, some iridium-catalyzed C-C coupling reactions to form oxetane precursors proceed efficiently at moderately elevated temperatures of 45 to 60 °C. nih.gov

Pressure: While less commonly reported as a primary control parameter, pressure can influence the rate of certain oxetane reactions. In some reductive amination processes involving oxetane derivatives, increasing the pressure to as high as 80 atm was found to accelerate the reaction conversion rate, although it did not alter the yield or purity of the final product. chemrxiv.org Conversely, in ring-opening polymerization reactions, increased pressure can undesirably increase the rate of reaction. researchgate.net

Stoichiometry: The molar ratio of reactants is a key factor, particularly when dealing with highly reactive reagents or catalysts. In the synthesis of oxetane precursors via iridium-catalyzed coupling, a significant excess of one reactant (isoprene oxide, 300–400 mol%) was used to drive the reaction to completion. nih.gov Stoichiometric control is also vital in cyclization steps. For example, the conversion of diol precursors to oxetanes can be achieved via a two-step protocol involving highly chemoselective tosylation of a primary alcohol, followed by base-induced ring closure using sodium hydride. nih.gov

Table 2: Influence of Temperature and Stoichiometry on Oxetane Synthesis

Reaction TypeKey ParameterConditionOutcomeReference
Epoxide-Opening CyclizationTemperature≤ -50 °CBest results for oxetane formation. beilstein-journals.org
Ir-Catalyzed C-C CouplingTemperature45-60 °CEfficient formation of oxetane precursors. nih.gov
Ir-Catalyzed C-C CouplingStoichiometry300-400 mol% Isoprene OxideHigh yield of coupled product. nih.gov
Diol CyclizationStoichiometry400 mol% NaHConversion of monotosylate to oxetane. nih.gov
Reductive AminationPressureup to 80 atmMore rapid conversion, no change in yield. chemrxiv.org

Continuous Flow Synthesis Methods for Oxetane Production

Continuous flow chemistry has emerged as a transformative technology for the synthesis of complex molecules, including functionalized oxetanes. nih.gov Its advantages over traditional batch processing—such as superior heat and mass transfer, enhanced safety, and precise control over reaction time—are particularly beneficial for managing highly reactive or unstable intermediates common in oxetane synthesis. nih.govnih.gov

A significant breakthrough in oxetane chemistry is the generation and utilization of the highly unstable 3-oxetanyllithium using continuous flow technology. nih.govfigshare.com Attempts to generate this nucleophile in a batch reactor failed, but a continuous flow setup, which allows for rapid mixing and immediate use of the unstable intermediate (a "flash chemistry" approach), proved successful. nih.gov This method enables the direct functionalization of the oxetane ring at the 3-position with a range of electrophiles, a synthetic disconnection that was previously unachievable. nih.gov

Flow reactors have also been shown to improve the efficiency of other oxetane-forming reactions. The Paternò-Büchi photoreaction, when conducted in a continuous-flow microcapillary reactor, yielded oxetane products with greater efficiency than the corresponding batch system. acs.org The integration of in-line analysis tools in flow systems further facilitates rapid reaction optimization. nih.gov These examples demonstrate the power of continuous flow methods to overcome longstanding challenges in oxetane synthesis, enabling the production of valuable building blocks like the precursors to [3-(Methoxymethyl)oxetan-3-yl]methanol in a more controlled, efficient, and scalable manner.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Oxetane Intermediates

ReactionMethodKey FindingReference
Generation of 3-OxetanyllithiumBatchFailed to produce desired product. nih.gov
Generation of 3-OxetanyllithiumContinuous FlowSuccessful generation and utilization of the unstable intermediate. nih.gov
Paternò-Büchi ReactionBatchLess efficient. acs.org
Paternò-Büchi ReactionContinuous FlowImproved reaction efficiency. acs.org

Chemical Transformations and Mechanistic Investigations of 3 Methoxymethyl Oxetan 3 Yl Methanol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening reactions, which are fundamental to its application in polymerization and as a synthetic intermediate. radtech.org These reactions typically require acid catalysis to activate the ether oxygen. researchgate.net The 3,3-disubstitution pattern generally enhances the stability of the oxetane ring compared to other substitution patterns by sterically hindering nucleophilic attack. nih.gov

Cationic Ring-Opening Polymerization (CROP) Mechanisms and Regioselectivity

Cationic ring-opening polymerization (CROP) is the primary method for synthesizing polyethers from oxetane monomers, including those structurally similar to [3-(Methoxymethyl)oxetan-3-yl]methanol. radtech.orgnih.gov The polymerization is typically initiated by strong protic acids or photo-acid generators. radtech.org

The mechanism for the CROP of 3,3-disubstituted oxetanes involves several key steps: tandfonline.com

Initiation : A proton from an acid catalyst protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion.

Conversion to Tertiary Oxonium Ion : The initially formed secondary oxonium ion can react with another monomer molecule to form a more stable, but less reactive, tertiary oxonium ion. tandfonline.com This step can lead to a characteristic induction period at the beginning of the polymerization, as the tertiary species is often slow to propagate. tandfonline.com

Propagation : The polymerization proceeds via nucleophilic attack of a monomer on the activated, protonated oxetane at the growing polymer chain end. This process is highly exothermic and can be very rapid once the induction period is overcome. tandfonline.com

For hydroxyl-containing oxetanes like 3-ethyl-3-(hydroxymethyl)oxetane (EHO), a close analog of the title compound, two main propagation mechanisms are proposed: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. nih.govecust.edu.cn

Active Chain End (ACE) Mechanism : In the ACE mechanism, the propagating species is a charged oxonium ion at the end of the polymer chain, which is attacked by a neutral monomer. This is the more efficient pathway, as undesirable cyclization reactions are less likely to occur. nih.gov

Activated Monomer (AM) Mechanism : In the AM mechanism, the monomer itself is activated by protonation and then attacked by the neutral hydroxyl group at the end of the growing polymer chain. nih.govecust.edu.cn

The regioselectivity of the ring-opening is dictated by the attack of the incoming nucleophile (monomer) on the methylene (B1212753) carbons of the protonated oxetane ring, leading to the formation of a linear polyether backbone.

Anionic and Activated Monomer Ring-Opening Pathways

While CROP is the dominant polymerization pathway, anionic ring-opening polymerization of oxetanes bearing hydroxyl groups has also been investigated. radtech.org For monomers like (3-methyl-3-hydroxymethyl)oxetane, this can be achieved using catalysts such as potassium tert-butoxide in complex with 18-crown-6-ether. radtech.org However, the anionic mechanism has been found to be generally less effective for producing high molecular weight polymers, often resulting in products with low molar mass (around 500 g/mol ) and broad molecular weight distributions. nih.govacs.org

Researchers have also developed anionic ring-opening alternating copolymerizations of oxetanes with cyclic carboxylic anhydrides, which proceed smoothly to yield polyesters. radtech.org

Nucleophilic Attack on the Oxetane Ring

Beyond polymerization, the oxetane ring can be opened by a variety of nucleophiles to produce highly functionalized, linear three-carbon chains, which are valuable synthetic intermediates. researchgate.netbeilstein-journals.org Due to the stability of the four-membered ring, this transformation typically requires activation by a Brønsted or Lewis acid. researchgate.netnih.gov

The reaction proceeds via protonation or coordination of the Lewis acid to the oxetane oxygen, which makes the ring's carbon atoms more electrophilic. A subsequent SN2 attack by a nucleophile cleaves one of the C-O bonds. researchgate.net For a symmetrically 3,3-disubstituted oxetane, the attack occurs at either of the two equivalent ring methylene carbons. The product of this reaction is a substituted 1,3-diol derivative. A wide range of nucleophiles can be employed, including halides, cyanides, peroxides, and various carbon and heteroatom nucleophiles. researchgate.net

Reactivity and Functional Group Interconversions of Methoxymethyl and Hydroxyl Moieties

The two side chains of this compound—a primary hydroxyl group and a methoxymethyl (MOM) ether—offer additional sites for chemical modification, allowing for further derivatization of the molecule.

Derivatization via Hydroxyl Functionalization (e.g., Etherification, Esterification)

The primary hydroxyl group (-CH₂OH) is a versatile functional handle that can undergo a wide array of standard chemical transformations. Its reactivity is typical of a primary alcohol, enabling reactions such as esterification and etherification. These modifications are often used to introduce new functional groups or to link the oxetane moiety to other molecules. For instance, the hydroxyl group can be readily converted into esters or ethers under standard conditions, although care must be taken to avoid harsh acidic conditions that could promote the unintended opening of the oxetane ring. chemrxiv.org

A patent for the related compound 3-methyl-3-oxetanemethanol (B150462) describes its etherification by deprotonation with sodium hydride followed by reaction with an alkyl halide, a reaction that proceeds without affecting the oxetane ring. google.com Similarly, esterification can be performed under basic or neutral conditions to avoid ring cleavage. chemrxiv.org

Table 1: Potential Derivatizations of the Hydroxyl Group
Reaction TypeReagentsProduct Functional GroupReference
EsterificationAcyl chloride, PyridineEster (-O-C(O)R) chemrxiv.org
EtherificationNaH, Alkyl halide (e.g., Allyl chloride)Ether (-O-R) google.com
OxidationPCC, DMPAldehyde (-CHO) digitellinc.com
TosylationTsCl, PyridineTosyl Ester (-OTs) acs.org

Transformations Involving the Methoxymethyl Ether

The methoxymethyl (MOM) ether group is a common protecting group for alcohols in organic synthesis due to its stability under a range of basic and weakly acidic conditions. wikipedia.orgorganic-chemistry.org Its primary transformation is cleavage (deprotection) to reveal the parent alcohol.

Deprotection of a MOM ether is typically achieved under acidic conditions. wikipedia.orgyoutube.com A variety of Lewis and Brønsted acids can be employed for this purpose. The choice of reagent can be critical to ensure chemoselectivity, especially in complex molecules, and to avoid unwanted side reactions like the opening of the acid-sensitive oxetane ring. researchgate.net

Table 2: Selected Reagents for MOM Ether Cleavage
Reagent(s)ConditionsReference
Hydrochloric Acid (HCl)Reflux in Methanol (B129727) youtube.com
Bismuth Trichloride (BiCl₃)Acetonitrile/Water rsc.org
Zinc(II) Triflate (Zn(OTf)₂)Catalytic amount researchgate.net
Silica-supported Sodium Hydrogen SulfateHeterogeneous catalyst, Room Temperature organic-chemistry.org

The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen atom farther from the protected alcohol, followed by cleavage of the C-O bond to form an alcohol and a resonance-stabilized methoxymethyl cation, which is then quenched. Lewis acids like BiCl₃ facilitate the cleavage by coordinating to the ether oxygen, weakening the C-O bond. rsc.org

Interplay between Functional Groups during Complex Reactions

The reactivity of this compound is characterized by the interplay between its three key functional groups: the primary hydroxyl (-CH₂OH), the methoxymethyl ether (-CH₂OCH₃), and the oxetane ring. The sequence in which these groups react is crucial in multi-step syntheses and can be directed by the choice of reagents and reaction conditions.

Studies on analogous compounds, such as (3-(bromomethyl)oxetan-3-yl)methanol, illustrate this interplay clearly. In these systems, the primary alcohol can be selectively oxidized to a carboxylic acid without affecting the second substituent or the oxetane ring. google.com Subsequently, this newly formed carboxylic acid can undergo further transformations, such as a Curtius rearrangement to form an isocyanate, which can then be trapped by an alcohol to yield a carbamate (B1207046). google.com This demonstrates a common synthetic strategy where the most reactive group (the alcohol) is addressed first, setting the stage for subsequent modifications.

A representative reaction sequence starting from a related bromo-analogue is detailed below, showcasing the selective transformation of one functional group in the presence of others.

Table 1: Representative Reaction Sequence of a 3,3-Disubstituted Oxetane

Step Starting Material Reagent(s) Product Transformed Group
1. Oxidation [3-(Bromomethyl)oxetan-3-yl]methanol TEMPO, NaClO 3-(Bromomethyl)oxetane-3-carboxylic acid Primary Alcohol

This table illustrates a typical synthetic pathway where functional groups on the oxetane core are manipulated sequentially. DPPA = Diphenylphosphoryl azide (B81097), TEA = Triethylamine, TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.

This sequential approach highlights the ability to perform selective chemistry on one of the side chains of the 3,3-disubstituted oxetane core, leaving the oxetane ring and the other side chain intact for future transformations.

Mechanistic Studies of this compound Reactivity

Mechanistic studies are fundamental to understanding and controlling the chemical behavior of oxetanes. acs.orgresearchgate.net The reactivity of this compound is dominated by the high ring strain of the four-membered ether, which provides a significant thermodynamic driving force for ring-opening reactions. beilstein-journals.org The elucidation of reaction pathways, including the identification of transient intermediates and the study of reaction kinetics, is key to harnessing this reactivity for synthetic purposes. acs.org

Kinetic and Thermodynamic Aspects of Oxetane Ring Opening

The chemical behavior of the oxetane ring in this compound is largely dictated by its inherent strain energy. This strain makes ring-opening reactions thermodynamically favorable.

Thermodynamics: The endocyclic angles of the oxetane ring deviate significantly from the ideal tetrahedral angle, resulting in substantial ring strain. beilstein-journals.org This stored potential energy is the primary thermodynamic driving force for reactions that lead to the cleavage of the four-membered ring.

Kinetics: While thermodynamically poised to open, the oxetane ring is often kinetically stable. The formation of the four-membered ring via intramolecular cyclization is known to be kinetically slower than the formation of corresponding three-, five-, or six-membered rings. acs.org Conversely, the activation energy required for ring-opening must be overcome. This cleavage is typically facilitated by Lewis or Brønsted acids, which coordinate to the ring oxygen and weaken the C-O bonds, thereby lowering the kinetic barrier for nucleophilic attack. beilstein-journals.org

Table 2: Thermodynamic and Kinetic Parameters for Oxetane Systems

Parameter Typical Value/Observation Significance for Reactivity Reference
Ring Strain Energy ~25.5 kcal/mol Provides a strong thermodynamic driving force for ring-opening reactions. beilstein-journals.org
Cyclization Kinetics Slower than for 3, 5, and 6-membered rings Highlights the kinetic challenge in forming the strained oxetane ring. acs.org

Identification and Characterization of Reaction Intermediates

Understanding the transient species formed during a reaction is crucial for elucidating its mechanism. researchgate.net For reactions involving this compound and its analogues, several types of intermediates have been proposed or identified, often using techniques like mass spectrometry. google.com

One key transformation of 3-substituted oxetane-3-carboxylic acids (derivable from the corresponding alcohols) is the Curtius rearrangement. In this process, an acyl azide is formed, which then rearranges to an isocyanate intermediate. For example, in the conversion of 3-(bromomethyl)oxetane-3-carboxylic acid, the formation of the active intermediate 3-(bromomethyl)-3-isocyanato-oxetane has been described. google.com This electrophilic intermediate can be readily trapped by nucleophiles like alcohols to form stable carbamates. google.com

In other contexts, such as the palladium-catalyzed dearomatization of certain naphthalene (B1677914) derivatives, η³-benzylpalladium intermediates have been proposed. researchgate.net While not directly involving the oxetane itself, these studies highlight the types of organometallic intermediates that can be involved in complex transformations of related structures. In rearrangements of other oxetane derivatives, strained oxetene intermediates have also been proposed. acs.org

Table 3: Key Reaction Intermediates in Transformations of Substituted Oxetanes

Reaction Type Proposed Intermediate Precursor Functional Group Method of Characterization/Evidence Reference
Curtius Rearrangement Isocyanate Carboxylic Acid Trapping with alcohol to form carbamate. google.com
Base-mediated Rearrangement Oxetene Oxetane Ring Proposed in the formation of isoxazoles from 3-(nitromethylene)oxetanes. acs.org

Reaction Pathway Elucidation in Oxetane-Mediated Syntheses

By identifying key intermediates and studying reaction outcomes, complete reaction pathways for the synthesis and transformation of oxetanes can be mapped out.

A well-documented pathway involving a molecule structurally similar to this compound is the synthesis of N-[3-(bromomethyl)oxetan-3-yl]carbamates. The elucidated pathway proceeds through several distinct steps: google.com

Oxidation: The starting material, [3-(bromomethyl)oxetan-3-yl]methanol, undergoes oxidation of the primary alcohol to form 3-(bromomethyl)oxetane-3-carboxylic acid. google.com

Azide Formation & Rearrangement: The carboxylic acid is treated with an azide reagent, such as diphenylphosphoryl azide (DPPA), in the presence of a base. This initiates a Curtius rearrangement, proceeding through a transient acyl azide to form the key 3-(bromomethyl)-3-isocyanato-oxetane intermediate. google.com

Nucleophilic Trapping: The isocyanate is then trapped in situ by an alcohol (e.g., t-butanol), leading to the final carbamate product. google.com

Another important mechanistic pathway involves the ring-opening of epoxides to form oxetanes. This transformation typically involves the opening of an epoxide by a nucleophile that contains a latent leaving group. The resulting intermediate can then undergo an intramolecular Williamson etherification (an Sₙ2 reaction) to close the four-membered oxetane ring. acs.org

These examples demonstrate how a combination of selective functional group manipulation and an understanding of rearrangement and cyclization mechanisms allows for the rational design of synthetic routes involving the oxetane core.

Applications of 3 Methoxymethyl Oxetan 3 Yl Methanol in Advanced Materials Science and Polymer Chemistry

Role as a Precursor in Polymer Synthesis and Modification

[3-(Methoxymethyl)oxetan-3-yl]methanol serves as a critical precursor for creating novel polymers and modifying existing ones. The inherent ring strain of the oxetane (B1205548) moiety (approximately 107 kJ/mol) provides a strong thermodynamic driving force for polymerization, while the presence of both a hydroxyl group and an ether linkage offers multiple avenues for chemical functionalization. wikipedia.org This dual reactivity is key to its versatility in polymer design.

The hydroxyl group of this compound allows for its straightforward incorporation into larger monomeric or oligomeric structures through standard esterification or etherification reactions. This enables the design of custom monomers where the oxetane ring is a pendant group. These newly synthesized monomers can then be polymerized or copolymerized to introduce the reactive oxetane functionality into a variety of polymer backbones.

For instance, oxetane functionalities can be attached to the side chains of pre-existing polymers, rendering them crosslinkable. This approach has been successfully demonstrated in low bandgap polymers for organic solar cells, where oxetane units were attached to fluorene-based polymer side chains. researchgate.netradtech.org This functionalization allows for subsequent crosslinking to stabilize the morphology of bulk heterojunctions. researchgate.netradtech.org While this example uses a different oxetane derivative, the synthetic strategy is directly applicable to monomers derived from this compound.

The polymerization of oxetane-based monomers like this compound leads to polyethers with unique properties. The resulting polyether backbone offers flexibility, while the pendant methoxymethyl and hydroxymethyl groups can influence solubility, thermal stability, and adhesion. The cationic ring-opening polymerization (CROP) of oxetanes is a well-established method for producing high molecular weight polymers. wikipedia.orgrsc.org

Polymers derived from symmetrically disubstituted oxetanes, such as poly(3,3-dimethyloxetane), have been shown to be crystalline. wikipedia.org By analogy, polymers derived from this compound may exhibit interesting thermal and mechanical properties. The synthesis of poly(3-azidomethyl-3-methyl oxetane) (PAMMO) through the polymerization of a mesylated precursor demonstrates a pathway to highly functionalized polyoxetanes with specific energetic properties. scilit.comresearchgate.net This highlights the potential to create high-performance materials by first polymerizing an oxetane monomer and then chemically modifying the resulting polymer.

The oxetane ring is an excellent latent crosslinking functionality. Polymers bearing pendant oxetane groups, derived from monomers like this compound, can be crosslinked through cationic polymerization, which can be initiated by heat or photochemical means. ep2-bayreuth.dersc.org This process transforms thermoplastic materials into thermosets with enhanced mechanical strength, thermal stability, and solvent resistance.

A significant advantage is the potential for initiator-free thermal crosslinking. Research on oxetane-functionalized low bandgap polymers has shown that heating the material to 100°C can induce crosslinking without the need for an external initiator. radtech.orgep2-bayreuth.dersc.org This is particularly beneficial as it avoids potential contamination from initiator residues, which can be detrimental in applications like organic electronics. ep2-bayreuth.dersc.org The efficiency of this crosslinking is dependent on the concentration of oxetane groups within the polymer matrix, with higher densities leading to more robust networks. ep2-bayreuth.de This allows for precise control over the final properties of the crosslinked material.

Development of Specialty Polymers with Tunable Properties

The versatility of this compound extends to the creation of specialty polymers where the molecular architecture and functional groups are precisely controlled to meet specific performance demands.

The AB2-type structure of this compound (where the oxetane ring acts as a latent polymerizable group 'B' and the hydroxyl group is the initiating/propagating site 'A') makes it an ideal candidate for the one-step synthesis of hyperbranched polymers via self-condensing cationic ring-opening polymerization. researchgate.netresearchgate.netnih.gov This method allows for the creation of highly branched, globular macromolecules with a high density of terminal functional groups.

Furthermore, this compound can be used as a core-initiator for the synthesis of star-shaped polymers. In this approach, the hydroxyl group initiates the polymerization of other cyclic monomers. A well-documented example, though using the analogous 3-methyl-3-oxetanemethanol (B150462), involves the one-pot synthesis of a star-shaped copolymer with a hyperbranched poly(3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms. researchgate.net In this process, the more reactive oxetane monomer polymerizes first to form a hyperbranched macro-initiator, which then initiates the polymerization of tetrahydrofuran (B95107) to form the arms. researchgate.net This "core-first" method allows for the synthesis of complex macromolecular structures with unique solution and bulk properties.

Table 1: Representative Properties of Star-Shaped and Hyperbranched Polymers from Oxetane Monomers (Note: Data presented is for analogous polymer systems and is intended to be representative of the properties achievable with oxetane-based monomers.)

Polymer Architecture Monomer(s) Initiator/Catalyst Mn ( g/mol ) PDI (Mw/Mn) Tg (°C) Reference
Hyperbranched Polyether 3-Ethyl-3-(hydroxymethyl)oxetane Sulfonium (B1226848) salt - 1.3 - 1.4 -20 to -26 researchgate.net
6-Arm Star PLLA L-lactide Dipentaerythritol / Sn(Oct)2 up to ~460,000 1.1 - 1.4 Varies with Mn icm.edu.pl
Star-shaped copolymer 3-Methyl-3-oxetanemethanol, THF BF3·OEt2 - - Varies with arm length researchgate.net
Hyperbranched Polyoxetane 3-Ethyl-3-(hydroxymethyl)oxetane 1,1,1-tris(hydroxymethyl)propane / BF3Et2O 714 - 5942 (theoretical) 1.77 - 3.75 - researchgate.netnih.gov

The mechanical properties of these polymers can also be tuned. For example, hyperbranched polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane have been investigated as potential hot-melt adhesives. researchgate.netnih.gov These studies found that the polymers exhibit good adhesion to polar substrates, with bond-line tensile shear strengths in the range of 0.39–1.32 MPa. researchgate.netnih.gov However, they also noted a brittle fracture mode, indicating that further modification, such as copolymerization or blending, would be necessary to enhance toughness for certain applications. researchgate.netnih.gov The ability to form crosslinked networks, as discussed in section 4.1.3, provides a direct route to improving the mechanical robustness of materials derived from this compound.

Table 2: Dielectric and Mechanical Properties of Representative Polymer Systems (Note: This table provides context on achievable properties in functional polymers. The systems are not directly derived from this compound.)

Polymer System Property Value Frequency/Conditions Reference
PHT-b-P9F/PVDF Blend (50 wt%) Dielectric Constant 35.5 100 Hz rsc.org
Cured Anethole-based Polymer Dielectric Constant 2.61 10 GHz researchgate.net
Cured Anethole-based Polymer Dielectric Loss 2.60 x 10⁻³ 10 GHz researchgate.net
Hyperbranched Polyoxetane Adhesive Tensile Shear Strength 0.39–1.32 MPa On wood substrate researchgate.netnih.gov
Hyperbranched Polyoxetane Adhesive Work of Adhesion 101–105 mJ/m² On polar materials researchgate.netnih.gov

Bio-inspired and Sustainable Polymer Systems incorporating Oxetane Motifs

The pursuit of environmentally sustainable materials has led researchers to explore bio-inspired and renewable polymer systems. Oxetane-containing compounds, including this compound, are part of this green chemistry approach. Their utility in polymer chemistry can contribute to the creation of materials with unique properties, potentially from bio-based feedstocks, thereby reducing reliance on traditional petroleum sources.

Research into hyperbranched polyoxetanes, for example, has demonstrated the synthesis of polymers from oxetane monomers bearing hydroxymethyl groups through ring-opening polymerization. researchgate.netmdpi.com These branched polyethers are a promising class of polymers. researchgate.net Further research has explored the development of catechol-containing polyoxetanes that can act as adhesives, curable with the addition of iron(III) chloride. mdpi.com This approach, which can yield impressive adhesion on substrates like metals and wood, is inspired by the adhesive strategies of mussels. mdpi.com The integration of functionalities like catechol and phosphoric acid into a polyoxetane backbone is a step toward designing advanced biomimetic adhesives that can even perform in humid conditions. mdpi.com

Contribution to Coatings, Adhesives, and Composites Research

The distinct reactivity of the oxetane ring makes this compound a valuable component in the formulation of high-performance coatings, adhesives, and composites.

This compound and similar oxetane derivatives are key ingredients in cationic ultraviolet (UV) and electron beam (EB) curable systems. radtech-europe.comradtech-europe.com These systems polymerize through a cationic ring-opening mechanism when exposed to a suitable energy source and a photoinitiator. radtech-europe.com This process is rapid and efficient, forming highly cross-linked polymer networks that are tack-free and durable.

Oxetane monomers offer several advantages in these formulations. They function as reactive diluents, which lowers the viscosity of the resin mixture without the need for volatile organic compounds (VOCs). radtech-europe.com This is crucial for achieving thin, uniform coatings. The high ring strain of the oxetane group contributes to a high polymerization rate. radtech-europe.com Furthermore, polymers derived from oxetanes often exhibit excellent adhesion to various substrates, along with good thermal and chemical resistance. radtech-europe.com When formulated with other monomers like epoxides, oxetanes can significantly enhance the cure speed and final properties of the material. radtech-europe.comresearchgate.net

Key Attributes of Oxetanes in UV/EB Curing
AttributeFunction / AdvantageReference
Reactive DiluentReduces formulation viscosity, enabling VOC-free systems. radtech-europe.com
High ReactivityThe strained ring facilitates rapid cationic ring-opening polymerization, leading to fast cure speeds. radtech-europe.com
Co-polymerizationCan be co-polymerized with monomers like epoxides to enhance cure rate and modify final properties. radtech-europe.comresearchgate.net
Improved PropertiesCured materials exhibit excellent adhesion, thermal stability, and chemical resistance. radtech-europe.com

The incorporation of this compound into polymer structures serves as an effective strategy for modifying and enhancing material properties. chemimpex.com Its presence in a polymer matrix can lead to significant improvements in both thermal stability and mechanical performance. chemimpex.com For instance, the resulting cross-linked polyether networks are known for their thermal resilience.

In adhesive applications, polymers synthesized from oxetane monomers have demonstrated good adhesion to polar substrates. researchgate.netmdpi.com Research on hyperbranched polyoxetanes has shown that while they adhere well, they can also be brittle. researchgate.net This highlights the need for further modifications to reduce brittleness and improve toughness. researchgate.net By carefully designing the polymer architecture and co-monomer selection, formulators can tailor the final mechanical properties, such as modulus and flexibility, to meet the demands of specific applications. researchgate.net

Performance Enhancements via Oxetane Modification
PropertyImpact of this compound IncorporationReference
Thermal StabilityIncreases due to the formation of stable, cross-linked polyether networks. chemimpex.com
AdhesionEnhances bond strength to a variety of polar substrates. researchgate.netmdpi.com
Mechanical PropertiesAllows for tailoring of properties like tensile strength and brittleness through polymer design. researchgate.netresearchgate.net

Exploration in Other Material Applications (e.g., Energetic Materials, Solvents)

The chemical characteristics of this compound have prompted its investigation in specialized fields, most notably in energetic materials. google.com Energetic materials are substances that store a large amount of chemical energy that can be released. taylorandfrancis.com This category includes propellants and explosives. taylorandfrancis.com

The significant ring strain of the oxetane ring means its polymerization is a highly exothermic process. This release of energy is a key feature for its use in energetic formulations like solid rocket propellants. google.com Energetic polyoxetanes can be used as binders for these propellants, often in combination with plasticizers and oxidizers like ammonium (B1175870) perchlorate. google.com By tailoring the formulation, the burn rate and pressure characteristics of the propellant can be precisely controlled. google.com

While its primary role is a reactive monomer, the chemical nature of this compound also allows it to function as a solvent in certain contexts, although this is a less common application. google.com

Computational and Theoretical Studies on 3 Methoxymethyl Oxetan 3 Yl Methanol and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of oxetane-containing molecules.

The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, possesses a unique electronic structure defined by significant ring strain. nih.govbeilstein-journals.org This strain, estimated to be around 25.5 kcal/mol (106 kJ/mol), is a consequence of its endocyclic angles deviating significantly from the ideal tetrahedral angle. beilstein-journals.orgresearchgate.net This value is comparable to that of oxiranes and much higher than that of tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net

X-ray crystallography and computational studies have provided precise data on the geometry of the parent oxetane molecule. Early studies suggested a planar structure, but later X-ray analysis confirmed a slightly puckered conformation. beilstein-journals.org The strained C–O–C bond angle exposes the oxygen atom's lone pair of electrons, making oxetane an effective Lewis base and a strong hydrogen-bond acceptor. nih.govbeilstein-journals.orgacs.org In fact, oxetanes form more effective hydrogen bonds than other cyclic ethers and even compete with most carbonyl functional groups, such as those in ketones and esters. nih.govbeilstein-journals.orgacs.org The bonding within the ring is characterized by an increased p-character, a common feature in small, strained rings. acs.org

Table 1: Computed and Experimental Structural Properties of Unsubstituted Oxetane

Property Value (X-ray, 140 K) Value (X-ray, 90 K) Source
C-O Bond Length 1.46 Å 1.46 Å acs.org
C-C Bond Length 1.53 Å 1.53 Å acs.org
C-O-C Bond Angle 90.2° 90.2° acs.org
C-C-O Bond Angle 92.0° 92.0° acs.org
C-C-C Bond Angle 84.8° 84.8° acs.org
Puckering Angle 8.7° 10.7° nih.gov

The introduction of substituents onto the oxetane ring significantly influences its conformation. Substituents can increase unfavorable eclipsing interactions, which results in a more puckered ring structure compared to the unsubstituted parent molecule. nih.govacs.org For instance, 3,3-disubstituted oxetanes, a category that includes [3-(Methoxymethyl)oxetan-3-yl]methanol, tend to adopt a more puckered, synclinal gauche conformation. illinois.edu

Computational studies have been employed to analyze the conformational preferences and energetics of various substituted oxetanes. These studies have shown that the oxetane motif can act as a "conformational lock," rigidifying the structure of a larger molecule. acs.org Conformational analysis of oxetane-containing oligomers using a combination of spectroscopic methods (IR, NMR) and molecular dynamics has indicated the presence of well-defined, folded secondary structures stabilized by hydrogen bonding. acs.org In medicinal chemistry, the specific conformation imposed by the oxetane ring can be leveraged to improve properties like metabolic stability. acs.org For example, studies on N-substituted arylsulfonamides showed that incorporating an oxetane ring improved metabolic stability without compromising potency. acs.org

Quantum chemical calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. Methods such as DFT can be used to calculate theoretical infrared (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts. epstem.netresearchgate.net

The theoretical IR spectra are obtained by computing the vibrational frequencies of the molecule at its optimized geometry. researchgate.netscispace.com These calculated frequencies are often scaled by appropriate factors to improve agreement with experimental data. epstem.net For NMR properties, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). epstem.net By plotting the experimental versus the theoretically calculated chemical shifts, a linear correlation can often be established, confirming the accuracy of the computational model and aiding in the assignment of complex spectra. epstem.net While this is a standard and powerful methodology, specific theoretically predicted spectroscopic data for this compound are not prominently featured in the surveyed literature.

Molecular Dynamics Simulations in Polymerization and Material Design

Molecular dynamics (MD) simulations and other computational techniques allow for the investigation of dynamic processes and intermolecular interactions, providing critical insights for the design of new polymers and materials based on oxetane derivatives.

The ring-opening polymerization (ROP) of oxetanes is a primary route to producing polyether-based materials. Computational modeling has been essential in understanding the mechanism of this process, particularly for cationic ring-opening polymerization. rsc.org This type of polymerization is typically initiated by an acid, which protonates the oxygen atom of the oxetane ring to form a reactive oxonium ion intermediate. rsc.org

Theoretical studies using DFT (e.g., B3LYP and MP2 methods) have been performed to model the entire reaction pathway. rsc.orgrsc.org These calculations optimize the geometries of the reactants, transition states, intermediates, and products. rsc.orgrsc.org The results show that the polymerization proceeds via the continuous attack of the oxygen atom of a neutral oxetane monomer on a carbon atom of the cationic oxonium ion at the growing chain end. rsc.org Energy analysis of this process reveals that the initial step has a very low activation energy, indicating that once initiated, the polymerization can proceed readily. rsc.org Vibrational analysis and intrinsic reaction coordinate (IRC) calculations are used to confirm the nature of the stationary points (as minima or transition states) and to verify the connection between a transition state and its corresponding reactant and product. rsc.org These modeling efforts are crucial for optimizing reaction conditions and designing new initiators and monomers for creating polymers with desired properties. capes.gov.bracs.org

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for studying the collective behavior of molecules, including their interactions and aggregation in condensed phases. nih.gov These methods can model systems containing thousands of atoms over timescales from nanoseconds to microseconds, providing a dynamic picture of molecular assembly. nih.gov

For oxetane-based systems, simulations can elucidate how the unique properties of the oxetane ring, such as its polarity and hydrogen-bonding capability, govern intermolecular interactions. nih.govbeilstein-journals.org These interactions are fundamental to the macroscopic properties of materials, including solubility, viscosity, and the morphology of polymer films. Simulations can model the hydrogen bonding networks that form between the hydroxyl groups and the ether oxygen of this compound molecules or the resulting polymers. nih.gov

Furthermore, computational techniques like Grand Canonical Monte Carlo (GCMC) simulations can be used to study the adsorption and distribution of oxetane-based molecules on surfaces or within porous materials. rsc.org By simulating these complex intermolecular events, researchers can predict how these molecules will behave in formulations like coatings and adhesives or how they will interact with biological systems, offering a rational basis for material design. researchgate.netrsc.org

Mechanistic Prediction and Reaction Path Exploration through Computational Chemistry

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. For oxetane derivatives, this is particularly valuable for elucidating the pathways of ring-opening reactions, which are central to their chemistry. Density Functional Theory (DFT) is a commonly employed method for these investigations, often utilizing functionals such as B3LYP and MP2 with various basis sets to achieve a balance between accuracy and computational cost. rsc.org

The general mechanism for the acid-catalyzed ring-opening polymerization of oxetanes, for instance, has been shown through computational studies to proceed via the protonation of the oxetane oxygen, followed by nucleophilic attack of another oxetane monomer on one of the α-carbon atoms of the activated ring. rsc.org This process leads to the formation of a growing polymer chain. The 3,3-disubstituted pattern of this compound is known to enhance the stability of the oxetane ring against external nucleophiles due to steric hindrance around the electrophilic carbon centers. nih.gov

A critical aspect of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The geometry and energy of the transition state dictate the kinetics of a reaction. For the ring-opening of oxetanes, computational methods can precisely map the geometric changes that occur during the transition from the cyclic reactant to the ring-opened intermediate.

In the context of an SN2-type ring-opening reaction, the transition state is characterized by the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-O bond of the oxetane ring. For example, in a study of a borane-potassium cooperative system for the ring-opening copolymerization of an oxetane, the transition state for the attack of a sulfur nucleophile was characterized by an almost linear S···C···O angle of over 174°. researchgate.net

ParameterReactant (Protonated)Transition StateProduct (Ring-Opened)
C2-O1 Bond Length (Å)1.501.852.90
C4-O1 Bond Length (Å)1.501.852.90
Nu-C2 Bond Length (Å)>3.02.201.45
C2-C3-C4 Angle (°)~90~100~112
O1-C2-C3 Angle (°)~92~98~109
Note: This data is illustrative and based on computational studies of analogous oxetane ring-opening reactions. "Nu" represents an incoming nucleophile.

Vibrational frequency analysis is another crucial computational tool. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. rsc.org

For the ring-opening of oxetanes, computational studies have shown that acid catalysis significantly lowers the activation energy. The ring strain of the oxetane, estimated to be around 25.5 kcal/mol, contributes to the thermodynamic driving force for ring-opening reactions. beilstein-journals.org Theoretical studies have indicated that while oxetanes are strained, the transition state for their ring-opening is less strained compared to that of epoxides, resulting in a higher activation energy for the former under comparable conditions. researchgate.net

In a computational study on the ring-opening copolymerization of an oxetane with a thioester, the energy barrier for the nucleophilic attack was found to be significantly lower for a pathway where a potassium cation actively participates in stabilizing the transition state, with a calculated activation energy of 13.7 kcal/mol. researchgate.net This highlights the profound effect that catalytic species can have on the energy profile.

The following table provides a hypothetical energy profile for the acid-catalyzed ring-opening of this compound by a nucleophile, based on data from similar systems.

SpeciesRelative Energy (kcal/mol)
Reactants (Oxetane + H⁺ + Nu)0.0
Protonated Oxetane + Nu-10.5
Transition State+15.2
Ring-Opened Intermediate-5.8
Product-20.0
Note: This data is illustrative and based on computational studies of analogous acid-catalyzed oxetane ring-opening reactions.

The substituents at the 3-position of the oxetane ring, namely the methoxymethyl and methanol (B129727) groups in this compound, are expected to influence the energy profile. The electron-donating nature of the ether and alcohol functionalities could potentially stabilize a developing positive charge on the adjacent carbon atoms in a more SN1-like transition state, although steric hindrance would still play a significant role.

Advanced Analytical and Spectroscopic Methodologies for Elucidating 3 Methoxymethyl Oxetan 3 Yl Methanol Derivatives and Reaction Products

High-Resolution Mass Spectrometry for Complex Mixture Analysis and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of complex mixtures that can arise during the synthesis and polymerization of [3-(Methoxymethyl)oxetan-3-yl]methanol. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS), often hyphenated with chromatographic systems like Size Exclusion Chromatography (SEC), provide detailed information on the molecular weight and structure of oligomers and polymers. nih.govrsc.org

In the context of poly(this compound) and its derivatives, HRMS can be used to:

Identify Polymer Structures: Confirm the repeating unit mass and identify end-groups, which provides insight into the initiation and termination steps of the polymerization reaction.

Characterize Complex Architectures: For branched or hyperbranched polymers, which can be synthesized from monomers like this compound, MALDI-TOF can reveal the morphology of the macromolecules. nih.govresearchgate.net

Detect Side Products: Identify and structurally elucidate unexpected side products or cyclic oligomers that may form during cationic ring-opening polymerization. acs.org

The high mass accuracy of HRMS allows for the determination of elemental compositions, which is critical for distinguishing between different potential products and impurities in the reaction mixture. researchgate.net

Table 1: Representative HRMS Data for a Hypothetical Poly(this compound) Sample (Note: This table is illustrative, based on typical data for polyoxetanes)

Observed m/zCalculated m/zΔ (ppm)AssignmentIon
1182.72541182.7268-1.2n=8 oligomer[M+Na]⁺
1314.79311314.7949-1.4n=9 oligomer[M+Na]⁺
1446.86081446.8630-1.5n=10 oligomer[M+Na]⁺
1578.92851578.9311-1.6n=11 oligomer[M+Na]⁺

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural analysis of this compound derivatives and their polymers. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are essential for unambiguous assignments and deeper structural insights. ismar.org

Two-Dimensional NMR Spectroscopy for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for resolving the overlapping signals often found in the spectra of polymers and for establishing the connectivity and stereochemistry of the monomer units. ismar.orgharvard.edu

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For poly(this compound), COSY spectra would be used to confirm the connectivity within the polymer backbone and the side chain, for instance, by showing correlations between the methylene (B1212753) protons of the oxetane (B1205548) ring and the methoxymethyl and hydroxymethyl groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. It helps to resolve ambiguities in the crowded aliphatic region of the ¹³C spectrum. nsf.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. NOESY is a key technique for determining the relative stereochemistry and conformation of the polymer chain. wordpress.com For polymers derived from 3,3-disubstituted oxetanes, NOESY can provide information on the spatial arrangement of the side chains.

Solid-State NMR for Polymer Microstructure Analysis

For semi-crystalline or amorphous solid polymers derived from this compound, solid-state NMR (ssNMR) provides information that is inaccessible in solution. By using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), high-resolution ¹³C spectra of the solid material can be obtained. solidstatenmr.org.uk

Solid-state NMR is particularly useful for:

Phase Analysis: Distinguishing between crystalline and amorphous regions of the polymer, as these phases often exhibit different chemical shifts and relaxation times. solidstatenmr.org.uk

Conformational Analysis: The chemical shifts in ssNMR are sensitive to the local conformation of the polymer chain (e.g., gauche vs. trans conformations), providing insights into the packing of chains in the solid state.

Molecular Dynamics: Advanced ssNMR experiments can probe molecular motions over a wide range of timescales, from fast side-chain rotations to slow main-chain rearrangements associated with the glass transition. solidstatenmr.org.uk

A study on poly(3,3-diethyloxetane), a structurally related polymer, demonstrated the power of solid-state ¹³C NMR in characterizing the different crystalline forms and the amorphous phase of the material. acs.org

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Component Separation

Chromatographic methods are essential for separating components of a reaction mixture and for determining the molecular weight characteristics of the resulting polymers.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC is the primary technique for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of polymers. wikipedia.orgpaint.org For poly(this compound), SEC is crucial for understanding how reaction conditions (e.g., initiator concentration, temperature) affect the polymer chain length and polydispersity (Mw/Mn). The technique separates molecules based on their hydrodynamic volume in solution. mdpi.com The use of multiple detectors (e.g., refractive index, light scattering, viscometer) can provide more accurate molecular weight data and information on the polymer's conformation in solution. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for the purity assessment of the this compound monomer and for the separation and quantification of small molecules in the reaction mixture, such as residual monomer, initiator, and any low molecular weight side products.

Gas Chromatography (GC): GC can be employed to check the purity of the monomer and to analyze for any volatile byproducts from the synthesis or polymerization reactions.

Sample IDInitiator Conc. (mol%)Mn (g/mol)Mw (g/mol)Polydispersity (Mw/Mn)
POx-10.58,50012,7501.50
POx-21.04,3006,8801.60
POx-32.02,1003,7801.80

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and In-situ Reaction Monitoring

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying functional groups and for monitoring the progress of polymerization reactions in real-time.

Functional Group Analysis: The FTIR and Raman spectra of this compound and its polymer will show characteristic bands for the hydroxyl (-OH), ether (C-O-C), and methylene (-CH₂) groups. The disappearance of the characteristic oxetane ring vibration (typically around 980 cm⁻¹) and the appearance or broadening of the polyether backbone signals can confirm polymerization. researchgate.net

In-situ Reaction Monitoring: Both FTIR and Raman spectroscopy can be used for real-time monitoring of the cationic ring-opening polymerization. rsc.orgrpi.edu By tracking the decrease in the intensity of a monomer-specific peak (e.g., the oxetane ring breathing mode) and the increase of a polymer-specific peak, the kinetics of the reaction can be determined. radtech.org This allows for the study of the effects of initiators, temperature, and comonomers on the polymerization rate. researchgate.netradtech.org For example, real-time Raman spectroscopy has been effectively used to simultaneously monitor the conversion of both epoxide and oxetane monomers in copolymerizations. radtech.org

Thermal Analysis Techniques (DSC, TGA) for Polymerization Behavior and Material Performance Evaluation

Thermal analysis techniques are critical for characterizing the thermal properties of the polymers derived from this compound, which directly relate to their processing and end-use performance.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow to or from a sample as a function of temperature or time. It is the primary method for determining key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). orientjchem.org For poly(this compound), the Tg will define the transition from a rigid, glassy state to a more flexible, rubbery state. The presence and characteristics of Tm and Tc will indicate the degree of crystallinity of the polymer. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of the polymer and to determine its decomposition temperature. The TGA thermogram provides information on the temperature at which the polymer begins to degrade, which is a critical parameter for defining its upper service temperature. radtech.org

Table 3: Representative Thermal Properties of a Hypothetical Poly(this compound) Sample (Note: This table is illustrative, based on typical data for polyoxetanes.)

Thermal PropertyTechniqueValue
Glass Transition Temperature (Tg)DSC-15 °C
Decomposition Temperature (Td, 5% weight loss)TGA320 °C

X-ray Crystallography for Absolute Configuration Determination and Structural Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering unequivocal structural confirmation. In the context of chiral molecules, such as derivatives of this compound, X-ray crystallography is the gold standard for assigning the absolute configuration of stereocenters.

The fundamental principle of this method involves irradiating a single crystal with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice is determined.

For chiral molecules, the determination of absolute configuration relies on the phenomenon of anomalous scattering. When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This results in small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

Detailed Research Findings

In the study of oxetane-containing compounds, X-ray crystallography has been instrumental in confirming the puckered nature of the four-membered ring and elucidating the spatial orientation of substituents. For derivatives of this compound, this technique provides crucial data for understanding their structure-property relationships.

Research into energetic materials has led to the synthesis and crystallographic analysis of various 3,3-disubstituted oxetanes. For instance, the molecular structures of several energetic oxetane derivatives have been elucidated using single-crystal X-ray diffraction. uni-muenchen.de These studies provide a wealth of information on the conformational preferences and intermolecular interactions within the crystal lattice.

The following table presents representative crystallographic data for a related 3,3-disubstituted oxetane, illustrating the level of detail obtained from X-ray diffraction studies.

ParameterValue
Compound3-Azidomethyl-3-methyloxetane
FormulaC5H9N3O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.345(2)
b (Å)10.567(3)
c (Å)10.123(3)
β (°)106.98(3)
Volume (ų)648.9(3)
Z4
Calculated Density (g/cm³)1.303

Future Research Directions and Emerging Applications of 3 Methoxymethyl Oxetan 3 Yl Methanol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Oxetane (B1205548) Derivatization

While oxetanes are of growing importance, their synthesis presents considerable challenges that have limited their broader application. acs.orgresearchgate.netnih.gov Consequently, a major focus of future research is the development of more efficient, versatile, and sustainable methods for their synthesis and derivatization. nih.gov

Recent breakthroughs have moved beyond traditional methods, which often rely on multi-step processes and harsh reagents. nih.gov A promising new strategy involves the direct conversion of unactivated primary or secondary alcohols into oxetanes through C-H functionalization. acs.orgresearchgate.net This methodology is noteworthy for its mild reaction conditions and its applicability to the late-stage functionalization of complex molecules, which could streamline the synthesis of bioactive compounds. acs.orgresearchgate.net For instance, a known bioactive steroid that previously required at least four synthetic steps can now be produced in a single step from testosterone (B1683101) using this approach. acs.orgnih.gov

Future work will likely focus on expanding the scope of these novel methods. Research is expected to refine catalytic systems, such as the photoredox catalysis involving iridium complexes, to improve yields and diastereoselectivity. acs.org The development of methods that tolerate a wider array of functional groups remains a key objective, as this will enhance the utility of oxetanes as building blocks in medicinal and materials chemistry. researchgate.net

Table 1: Comparison of Synthetic Approaches to Oxetanes

Method Starting Material Key Features Advantages Challenges
Williamson Etherification Diols or Haloalcohols Intramolecular cyclization Well-established, reliable for simple structures Often requires multi-step substrate preparation researchgate.net
Paternò–Büchi Reaction Alkenes and Carbonyls [2+2] photocycloaddition Direct formation of the oxetane ring Issues with regioselectivity and stereoselectivity
Epoxide Ring Expansion Epoxides Reaction with sulfonium (B1226848) or sulfoxonium ylides Access to 3-substituted oxetanes Requires specific ylide reagents acs.org

| Alcohol C-H Functionalization | Unactivated Alcohols | Photoredox catalysis, Hydrogen Atom Transfer (HAT) | Occurs under mild conditions, suitable for late-stage functionalization acs.orgresearchgate.net | Catalyst sensitivity, substrate scope still under exploration |

Integration into Multi-component Systems and Hybrid Materials

The unique properties of the oxetane ring make it an attractive component for integration into larger, multi-component systems and hybrid materials. Its polarity and ability to act as a hydrogen bond acceptor can beneficially influence the properties of a larger molecule without significantly increasing lipophilicity. acs.org

One emerging area is the incorporation of oxetanes into peptidomimetics. By replacing an amide carbonyl group in a peptide backbone with an oxetane ring, researchers have created a new class of peptidomimetics. rsc.org This substitution can alter the conformation and properties of the peptide, potentially leading to new therapeutic agents. The synthesis involves the conjugate addition of α-amino esters to a 3-(nitromethylene)oxetane, followed by reduction and further coupling to extend the peptide chain. rsc.org

Another significant application is in the formulation of liquid crystalline networks (LCNs) and elastomers (LCEs). nih.gov Oxetane-based reactive mesogens are being explored as alternatives to traditional acrylate (B77674) monomers for creating these advanced materials. nih.gov The resulting polymers exhibit properties derived from their anisotropic shapes, which are useful in soft robotics and as responsive surfaces. nih.gov

Advanced Functional Materials Development Based on Oxetane-Containing Architectures

The development of advanced functional materials is a primary driver for research into oxetane chemistry. Liquid crystals based on epoxide and oxetane groups are particularly promising. nih.gov Compared to their acrylate-based counterparts, oxetane-based polymers offer several advantages, including:

Oxygen Insensitivity: Polymerization is not inhibited by oxygen, simplifying processing. nih.gov

Reduced Shrinkage: Lower volume change during polymerization leads to less stress in the final material. nih.gov

Improved Alignment: The nature of the polymerization can lead to better-ordered liquid crystal phases. nih.gov

Lower Viscosity: Easier processing and handling of the monomer precursors. nih.gov

These benefits make oxetane-containing polymers highly suitable for applications requiring precise control over material properties.

Table 2: Applications of Oxetane-Based Functional Materials

Material Type Key Property Emerging Application Source
Liquid Crystalline Elastomers (LCEs) Anisotropic shape, stimuli-responsive Soft robotics, artificial muscles nih.gov
Liquid Crystalline Networks (LCNs) Ordered polymer structure Responsive surfaces, photonic materials nih.gov
Oxetane-Modified Peptides Altered backbone conformation Peptidomimetics for drug discovery rsc.org

| Oxetane-Containing Polymers | Increased polarity, metabolic stability | Drug delivery systems, property-enhancing additives | acs.org |

Sustainable Chemistry and Green Engineering Approaches in Oxetane Synthesis and Utilization

The principles of green and sustainable chemistry are increasingly influencing the synthesis and use of oxetanes. youtube.com The focus is shifting towards developing processes that are more environmentally benign, reduce waste, and utilize renewable resources. youtube.com

A key aspect of green chemistry is the design of synthetic routes that are more atom-economical and occur under milder conditions. youtube.com The aforementioned C-H functionalization pathway for oxetane synthesis is a prime example of a greener approach because it avoids tedious multi-step preparations and operates under mild photoredox conditions. researchgate.net

Future research will likely explore the use of bio-based starting materials for oxetane synthesis. As the chemical industry moves away from petrochemical feedstocks, the ability to produce valuable building blocks like [3-(Methoxymethyl)oxetan-3-yl]methanol from renewable sources will be critical. Furthermore, designing oxetane-containing products with environmental degradation in mind is another important frontier. youtube.com This involves creating molecules that perform their intended function and then break down into harmless substances in the environment. youtube.com

Synergistic Research at the Interface of Oxetane Chemistry and Emerging Technologies

The future of oxetane chemistry lies at the intersection with other emerging scientific and technological fields. The unique reactivity of the oxetane ring, particularly its propensity for ring-opening, is being harnessed in novel ways. nih.gov For example, cobalt-catalyzed strategies are being developed to induce radical reactivity through oxetane ring-opening, providing access to new synthetic transformations. researchgate.net

In medicinal chemistry, the oxetane motif is recognized as a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyls. researchgate.netacs.org Its incorporation can improve a drug candidate's solubility, metabolic stability, and other pharmacokinetic properties. acs.org The development of modular and scalable methods to synthesize oxetane-containing amide bioisosteres is facilitating their use in drug development programs to overcome metabolic issues in known drugs. nih.gov

The synergy between oxetane synthesis and technologies like flow chemistry and automated synthesis platforms could accelerate the discovery of new materials and drug candidates. These technologies allow for the rapid screening of reaction conditions and the synthesis of large libraries of oxetane derivatives for biological or material science testing.

Q & A

Q. What synthetic strategies are optimal for preparing [3-(Methoxymethyl)oxetan-3-yl]methanol with high purity?

The synthesis typically involves multi-step reactions, starting with oxetane ring functionalization. A common approach includes:

  • Step 1 : Alkylation of oxetan-3-ol derivatives with methoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxymethyl group .
  • Step 2 : Hydroxyl group protection/deprotection (e.g., using TBDMS-Cl) to prevent side reactions during alkylation .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .
    Key challenges include controlling regioselectivity and minimizing ring-opening side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR : ¹H NMR (CDCl₃) should show characteristic oxetane ring protons (δ 4.5–5.0 ppm) and methoxymethyl singlet (δ 3.3–3.4 ppm). ¹³C NMR confirms the quaternary oxetane carbon (δ 80–85 ppm) .
  • GC-MS : Molecular ion peak at m/z 132 (C₆H₁₂O₃) and fragments corresponding to oxetane ring cleavage .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm) to assess purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the hydroxyl group .
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the methoxymethyl group or open the oxetane ring .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?

  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during alkylation, achieving >90% ee .
  • Solvent effects : Polar aprotic solvents (e.g., THF) favor retention of oxetane ring configuration, while protic solvents (e.g., MeOH) may promote racemization .
  • Validation : Compare experimental optical rotation with computational predictions (DFT) .

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution. The oxetane oxygen’s electron-withdrawing effect increases electrophilicity at the adjacent carbon .
  • Molecular dynamics : Simulate solvation effects in DMSO to predict reaction pathways for SN2 substitutions .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Case study : Discrepancies in hydrolysis rates may arise from trace impurities (e.g., residual acids). Mitigate by:
    • Conducting control experiments with rigorously purified samples .
    • Using kinetic studies (UV-Vis or LC-MS) under standardized conditions (pH, temperature) .
  • Cross-validation : Compare results across multiple analytical platforms (e.g., NMR, HPLC, and kinetic assays) .

Q. What role does this compound play in drug discovery pipelines?

  • Building block : Its strained oxetane ring enhances metabolic stability and solubility in protease inhibitors and kinase modulators .
  • Case application : Used to synthesize tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate, a precursor in covalent kinase inhibitors .

Q. What are the safety protocols for handling this compound in large-scale reactions?

  • Toxicity : Limited acute toxicity (LD₅₀ > 2000 mg/kg in rats), but methoxymethyl groups may release formaldehyde upon degradation .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before incineration .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.